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Compound of Interest

Compound Name: Rauvovertine B

Cat. No.: B14746287

Disclaimer: The following information pertains to Aurovertin B. It is presumed that the query for
"Rauvovertine B" was a typographical error, as the available scientific literature extensively
documents the anticancer properties of Aurovertin B.

For research use only. Not for use in diagnostic procedures.

Introduction

Aurovertin B, a natural compound derived from the fungus Calcarisporium arbuscular, has
demonstrated significant potential as a selective anticancer agent, particularly against triple-
negative breast cancer (TNBC).[1][2] This molecule exhibits potent antiproliferative and pro-
apoptotic activity in cancer cells while showing markedly less cytotoxicity in normal, healthy
cells.[1][2] Its mechanism of action involves the inhibition of ATP synthase and the upregulation
of Dual-Specificity Phosphatase 1 (DUSP1), a key regulator of cellular signaling pathways.[1]
[2] These application notes provide a summary of the key findings and detailed protocols for
researchers, scientists, and drug development professionals investigating the anticancer
properties of Aurovertin B.

Data Presentation
In Vitro Cytotoxicity

Aurovertin B has been shown to be effective against a range of human cancer cell lines. The
half-maximal inhibitory concentration (IC50) values, as determined by the MTT assay after 72
hours of treatment, are summarized below. Notably, Aurovertin B displays a selective effect,
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with significantly higher IC50 values in non-cancerous cell lines, suggesting a favorable
therapeutic window.[2]

Table 1: IC50 Values of Aurovertin B in Human Cancer and Normal Cell Lines[2]

Cell Line Cell Type IC50 (pM)

Cancer Cell Lines

MDA-MB-231 Triple-Negative Breast Cancer 0.81 £0.05
MDA-MB-468 Triple-Negative Breast Cancer 0.92 £0.08
NCI-H1299 Lung Cancer 1.15+0.12
SGC-7901 Stomach Cancer 1.34+£0.11
HCT-116 Colon Cancer 1.52 +0.16

Normal Cell Lines

MCF10A Human Breast Epithelial > 20
Human Umbilical Vein

HUVEC > 20
Endothelial

In Vivo Efficacy

The antitumor activity of Aurovertin B has been confirmed in a xenograft mouse model using
MDA-MB-231 human breast cancer cells. Intraperitoneal administration of Aurovertin B led to a
significant reduction in tumor growth compared to the vehicle control group and showed greater
efficacy than the standard chemotherapeutic agent, Taxol, at the tested concentrations.
Importantly, no significant toxicity, as measured by body weight and general appearance, was
observed in the Aurovertin B-treated mice.[2]

Table 2: Summary of In Vivo Antitumor Activity of Aurovertin B in MDA-MB-231 Xenograft
Model[2]
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Route of .
Treatment Group Dosage o . Observation
Administration

Progressive tumor

Vehicle Control - Intraperitoneal
growth.
. ) Significant inhibition of
Aurovertin B 2.5 mg/kg Intraperitoneal
tumor growth.
] ] Strong inhibition of
Aurovertin B 5 mg/kg Intraperitoneal
tumor growth.
Inhibition of tumor
Taxol (Control) 2.5 mg/kg Intraperitoneal growth, less potent

than Aurovertin B.

Mechanism of Action

Aurovertin B exerts its anticancer effects through a dual mechanism:

o ATP Synthase Inhibition: Aurovertin B is a known inhibitor of mitochondrial F1FO-ATP
synthase.[3] By disrupting this complex, it interferes with the energy metabolism of cancer
cells, which are often highly dependent on ATP for their rapid proliferation. This inhibition
contributes to the induction of apoptosis.[3]

» Upregulation of DUSP1: Studies have shown that Aurovertin B significantly increases both
the mRNA and protein expression of DUSP1 in TNBC cells but not in normal breast cells.[1]
[2] DUSP1 is a phosphatase that can dephosphorylate and inactivate key signaling
molecules like MAP kinases, which are often overactive in cancer, thereby suppressing
tumor growth and proliferation.

The proposed signaling pathway for Aurovertin B's anticancer activity is illustrated below.
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Caption: Proposed mechanism of action for Aurovertin B.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of
Aurovertin B.
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Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of Aurovertin B against cancer and normal

cell lines.

Materials:

Target cell lines (e.g., MDA-MB-231, MCF10A)
Complete culture medium (e.g., DMEM with 10% FBS)
Aurovertin B (stock solution in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., acidic isopropanol or DMSO)

Microplate reader

Procedure:

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-
10,000 cells/well in 100 pL of complete culture medium. Incubate overnight at 37°C in a 5%
CO2 incubator.

Compound Treatment: Prepare serial dilutions of Aurovertin B in complete culture medium.
Remove the old medium from the wells and add 100 pL of the medium containing different
concentrations of Aurovertin B. Include a vehicle control (DMSO) and a no-treatment control.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 pL of MTT solution to each well and incubate for an additional 4 hours.

Solubilization: Carefully remove the medium and add 150 pL of solubilization solution to each
well to dissolve the formazan crystals.
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e Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a
dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Analysis by DAPI Staining

This protocol allows for the visualization of apoptotic nuclear changes (chromatin condensation
and fragmentation).

Materials:

e Cells cultured on coverslips or in a multi-well plate

e Aurovertin B

o Phosphate-Buffered Saline (PBS)

e 4% Paraformaldehyde (PFA) in PBS

o DAPI (4',6-diamidino-2-phenylindole) staining solution (1 pg/mL in PBS)
e Fluorescence microscope

Procedure:

o Cell Treatment: Seed cells on coverslips and treat with the desired concentration of
Aurovertin B (e.g., IC50 concentration) for 24-48 hours.

e Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room
temperature.

e Washing: Wash the cells three times with PBS for 5 minutes each.

» Staining: Add DAPI staining solution to the cells and incubate for 15 minutes at room
temperature in the dark.

¢ Final Wash: Wash the cells twice with PBS.
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e Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade
mounting medium. Observe the nuclear morphology under a fluorescence microscope using
a UV filter. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei
compared to the uniformly stained, round nuclei of normal cells.

Protocol 3: Western Blotting for DUSP1 Expression

This protocol is used to measure the protein levels of DUSP1 following treatment with
Aurovertin B.

Materials:

MDA-MB-231 and MCF10A cells

» Aurovertin B

» RIPA lysis buffer with protease inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)
e Primary antibody against DUSP1

e Primary antibody against a loading control (e.g., B-actin or GAPDH)
o HRP-conjugated secondary antibody

e ECL (Enhanced Chemiluminescence) substrate
e Chemiluminescence imaging system

Procedure:
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e Cell Lysis: Treat cells with Aurovertin B for the desired time. Wash with cold PBS and lyse
the cells with RIPA buffer.

e Protein Quantification: Determine the protein concentration of the lysates using the BCA
assay.

o SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 pg) onto an
SDS-PAGE gel. Run the gel to separate proteins by size.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
e Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary anti-DUSP1 antibody
overnight at 4°C.

e Washing: Wash the membrane three times with TBST for 10 minutes each.

e Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

e Washing: Repeat the washing step.

» Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence
imaging system. Analyze the band intensities relative to the loading control.

Protocol 4: In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of Aurovertin B.
(All animal procedures must be approved by an Institutional Animal Care and Use Committee).

Materials:
e Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
o« MDA-MB-231 cells

e Matrigel
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e Aurovertin B, Taxol, and vehicle solution for injection
o Calipers for tumor measurement
Procedure:

o Cell Implantation: Subcutaneously inject a suspension of 5 x 106 MDA-MB-231 cells in a
1:1 mixture of medium and Matrigel into the flank of each mouse.

o Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mms3).

o Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control,
Aurovertin B 2.5 mg/kg, Aurovertin B 5 mg/kg, Taxol 2.5 mg/kg).

e Drug Administration: Administer the treatments via intraperitoneal injection according to a
predetermined schedule (e.g., daily or every other day).

e Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width2) and body weight
regularly (e.g., every 2-3 days).

» Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group
reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and
further analysis (e.g., H&E staining, TUNEL assay).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the preclinical evaluation of Aurovertin
B.
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Caption: Workflow for evaluating Aurovertin B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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